1-(2-chlorobenzoyl)-N-phenylprolinamide
Description
1-(2-Chlorobenzoyl)-N-phenylprolinamide is a synthetic organic compound featuring a pyrrolidine (prolinamide) backbone substituted with a 2-chlorobenzoyl group at the 1-position and an N-phenyl moiety. The 2-chlorobenzoyl group is a common pharmacophore in bioactive molecules, often contributing to enhanced binding affinity and metabolic stability . The N-phenyl substituent may influence lipophilicity and π-π interactions with biological targets.
Properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-phenylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-10-5-4-9-14(15)18(23)21-12-6-11-16(21)17(22)20-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDWAJNWFKLQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Cores
1-(4-Chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide (CAS 317377-80-3)
- Core Structure : Pyrrolidine carboxamide (similar to prolinamide).
- Substituents : 4-Chlorobenzenesulfonyl group replaces the 2-chlorobenzoyl moiety.
- Key Differences :
- The sulfonyl group increases polarity and hydrogen-bond acceptor capacity compared to the benzoyl group.
- The 4-chloro substitution (vs. 2-chloro) may alter steric interactions and electronic effects.
- Activity: No biological data reported, but sulfonyl groups are common in enzyme inhibitors (e.g., sulfonamide drugs) .
1-(2-Chlorobenzoyl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-3-carboxamide
- Core Structure : Piperidine carboxamide (6-membered ring vs. pyrrolidine’s 5-membered ring).
- Substituents : 2-Chlorobenzoyl group (shared with the target compound) and a 4-(methylsulfanyl)benzyl group.
- Key Differences: Piperidine’s larger ring may confer distinct conformational flexibility.
Thiourea Derivatives with 2-Chlorobenzoyl Moieties
1-Allyl-3-(2-chlorobenzoyl)thiourea
- Core Structure : Thiourea backbone.
- Substituents : 2-Chlorobenzoyl and allyl groups.
- Activity : Demonstrated potent analgesic activity in mice (ED50 = 15.44 mg/kg), outperforming diclofenac sodium. The thiourea moiety facilitates hydrogen bonding with target receptors .
- Comparison : Unlike the target compound’s amide linkage, the thiourea group may enhance binding to pain-related enzymes (e.g., COX-2) but reduce metabolic stability due to susceptibility to hydrolysis.
1-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea
- Core Structure : Thiourea with 2-chlorobenzoyl and 2-trifluoromethylphenyl groups.
- Crystal structure analysis confirms intramolecular N–H⋯O hydrogen bonding, stabilizing the thione conformation .
Data Table: Comparative Analysis of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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